1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol
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Overview
Description
1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chlorofluorophenyl group attached to a methylpropanol structure
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with isobutylmagnesium chloride, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols or alkanes using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial treatments
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to reduced production of inflammatory mediators or antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol include:
2-Chloro-4-fluorophenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
1-(2-Chloro-4-fluorophenyl)ethanone: Known for its applications in medicinal chemistry.
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): A potent inhibitor of Toll-like receptor 4-mediated cytokine production.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12ClFO |
---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-8(12)5-9(7)11/h3-5,13H,6H2,1-2H3 |
InChI Key |
QRTNRWGXBWSNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)F)Cl)O |
Origin of Product |
United States |
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